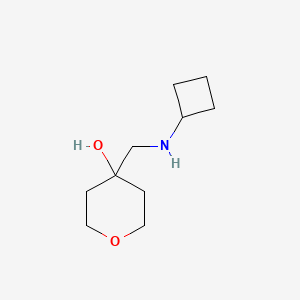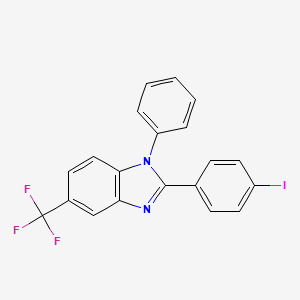![molecular formula C15H17N5OSi B12938045 Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- CAS No. 60855-35-8](/img/structure/B12938045.png)
Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide: is an organic compound that combines a purine derivative with a benzamide group The trimethylsilyl group attached to the purine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide typically involves the reaction of 9H-purine-6-amine with trimethylsilyl chloride to introduce the trimethylsilyl group. This is followed by the acylation of the resulting intermediate with benzoyl chloride to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: In an industrial setting, the production of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl group under mild conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the benzamide group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for investigating the biochemical pathways involving purine nucleotides.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting purine-related metabolic pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: In the industrial sector, N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.
作用機序
The mechanism of action of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with purine-binding proteins, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
N-(Trimethylsilylmethyl)benzylamine: Another compound with a trimethylsilyl group, used in organic synthesis.
N-Benzyl-N-(trimethylsilyl)methylamine: Similar structure but with different functional groups, used in chemical research.
N-(Trimethylsilyl)benzamide: Lacks the purine ring, used in different synthetic applications.
Uniqueness: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is unique due to the presence of both a purine ring and a benzamide group, combined with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
60855-35-8 |
|---|---|
分子式 |
C15H17N5OSi |
分子量 |
311.41 g/mol |
IUPAC名 |
N-(9-trimethylsilylpurin-6-yl)benzamide |
InChI |
InChI=1S/C15H17N5OSi/c1-22(2,3)20-10-18-12-13(16-9-17-14(12)20)19-15(21)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17,19,21) |
InChIキー |
LAXGCXHUFWQQEV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


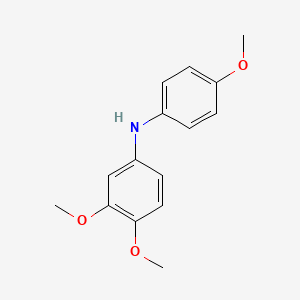
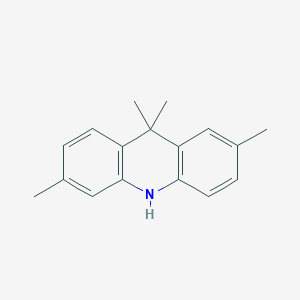
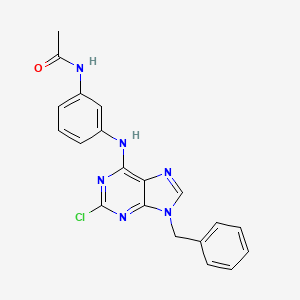
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
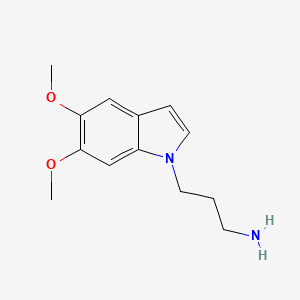
![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
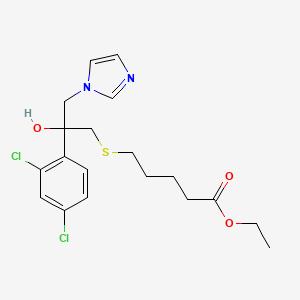
![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)
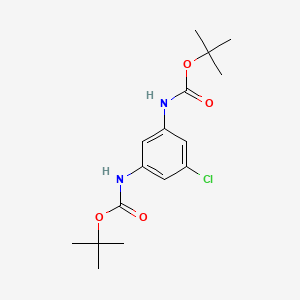
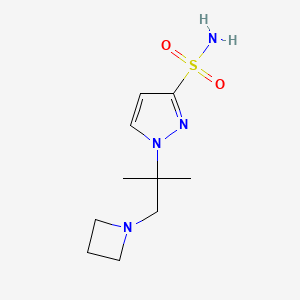
![7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12938028.png)

